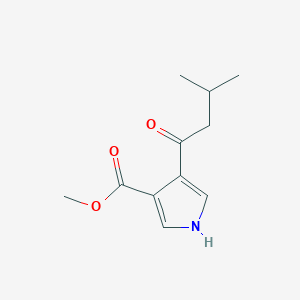

methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate

Description

Methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by a methyl ester group at position 3 and a 3-methyl-1-oxobutyl substituent at position 4 of the pyrrole ring. Pyrrole derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, including roles as anti-inflammatory, antitumor, and cytotoxic agents .

Properties

IUPAC Name |

methyl 4-(3-methylbutanoyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)4-10(13)8-5-12-6-9(8)11(14)15-3/h5-7,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKTUIIUFNZBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CNC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate typically involves the reaction of a pyrrole derivative with a suitable esterifying agent. One common method involves the use of methyl chloroformate and a base such as triethylamine to form the ester linkage. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate has shown potential in medicinal chemistry as a precursor for synthesizing biologically active compounds. Research indicates that derivatives of pyrrole compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have demonstrated that modifications to the pyrrole structure can enhance biological activity against specific cancer cell lines .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group transformations. It is particularly valuable in synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be utilized in the development of conductive polymers and organic electronic materials. Its incorporation into polymer matrices can improve electrical conductivity and thermal stability, making it suitable for applications in organic solar cells and light-emitting diodes (LEDs) .

Case Studies

Toxicological Considerations

While exploring its applications, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments indicate that it may cause skin irritation and eye damage upon exposure . Therefore, handling protocols must adhere to safety guidelines to mitigate risks during laboratory use.

Mechanism of Action

The mechanism by which methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit certain enzymes or receptors, affecting metabolic processes.

Comparison with Similar Compounds

Table 2: Substituent Impact on Bioactivity

2.3 Structural and Conformational Analysis

Ring puckering and planarity, as defined by Cremer-Pople coordinates (), influence molecular interactions. The target compound’s 3-methyl-1-oxobutyl group may induce slight puckering due to steric effects, whereas trifluoromethyl or chlorophenyl groups () could enforce planarity via electronic effects. Crystallographic tools like SHELXL and ORTEP-3 () enable precise structural validation, ensuring accurate comparisons .

Biological Activity

Methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on current literature.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyrrole derivatives with appropriate carboxylic acid esters under controlled conditions to yield the desired product. The synthetic route often includes the use of coupling agents or catalysts to facilitate the formation of the pyrrole ring, followed by functional group modifications to introduce the 3-methyl-1-oxobutyl moiety.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research has shown that certain pyrrole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of pyrrole derivatives demonstrated comparable activity to established chemotherapeutics like Paclitaxel, indicating their potential as selective anticancer agents .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MGC80-3 | TBD | |

| 4-(4-Methylthio phenyl)-1H-pyrrole | Various | Similar to Paclitaxel | |

| 3d (another pyrrole derivative) | U251 | 12.02 |

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells through modulation of cell cycle progression and inhibition of key signaling pathways. Studies employing flow cytometry have shown that these compounds can induce cell cycle arrest and promote necrosis in cancer cells .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrole ring significantly influence its potency and selectivity against cancer cells.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups in R1 | Increased cytotoxicity observed |

| Alkyl chain length in R3 | Optimal length enhances activity |

| Presence of halogen substituents | Modulates lipophilicity and bioavailability |

Research indicates that compounds with specific electron-donating groups or optimal alkyl chain lengths exhibit enhanced anticancer properties, suggesting avenues for further optimization .

4. Case Studies

A notable case study involved the evaluation of this compound in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a lead compound for future drug development .

Q & A

Q. What are the common synthetic routes for methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves coupling a pre-functionalized pyrrole core with acylating agents. For example, analogous compounds like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are synthesized via nucleophilic substitution or cycloaddition reactions under reflux conditions in xylene with catalysts like chloranil . Optimization focuses on:

- Reagent stoichiometry : Excess acylating agents (e.g., 3-methyl-1-oxobutyl chloride) improve yield.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity for substitutions.

- Temperature control : Reactions often require reflux (100–120°C) to overcome activation barriers, as seen in pyrrole acylation protocols .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups from the 3-methyl-1-oxobutyl chain) and δ 6.3–7.5 ppm (pyrrole protons). Substituent effects shift aromatic protons upfield .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 265.1 [M+H]⁺) confirm molecular weight. Fragmentation patterns identify the acyl group and ester moiety .

- IR spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) validate functional groups .

Advanced Research Questions

Q. How do substituents on the pyrrole ring influence the compound’s reactivity and bioactivity?

Substituents dictate electronic and steric effects:

- Electron-withdrawing groups (e.g., trifluoromethyl) reduce pyrrole’s nucleophilicity, slowing electrophilic substitutions but enhancing stability for cytotoxicity studies .

- Bulkier groups (e.g., benzyl) hinder reaction accessibility, as seen in sterically congested analogs like ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate .

- Bioactivity : Methyl esters at position 3 improve membrane permeability, while acyl chains (e.g., 3-methyl-1-oxobutyl) may enhance lipid-binding affinity, as observed in analogs with anti-inflammatory activity .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Critical issues include:

- Byproduct formation : Over-acylation or oxidation (e.g., ketone-to-carboxylic acid conversion) requires strict anhydrous conditions and inert atmospheres .

- Purification : Recrystallization from methanol/water mixtures is common, but chromatographic methods (e.g., silica gel with ethyl acetate/hexane) resolve closely eluting impurities .

- Yield optimization : Pilot-scale reactions often show reduced yields due to heat transfer inefficiencies; microwave-assisted synthesis may mitigate this .

Q. What safety precautions are necessary when handling this compound?

- Toxicity : Pyrrole derivatives can exhibit neurotoxic or hepatotoxic effects. Use fume hoods and PPE (gloves, lab coats) .

- Reactivity : The ketone group may react violently with strong reducing agents (e.g., LiAlH₄). Quench reactions carefully with aqueous NH₄Cl .

- Storage : Store under nitrogen at –20°C to prevent ester hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.